molecular formula C23H25NO7 B7783794 MFCD06593815

MFCD06593815

Cat. No.: B7783794
M. Wt: 427.4 g/mol
InChI Key: LEPNUQHRSFBRGV-MTJSOVHGSA-N
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Description

However, based on the methodologies and comparative frameworks outlined in the evidence, a hypothetical introduction can be constructed using analogous data from structurally or functionally similar compounds. For instance, compounds with MDL numbers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00039227 (CAS 1533-03-5) are characterized by their molecular formulas, physicochemical properties (e.g., solubility, LogP), and functional groups, which are critical for applications in pharmaceuticals, materials science, or catalysis . Without specific data for MFCD06593815, this article will outline a generalized comparison framework based on the evidence’s guidelines.

Properties

IUPAC Name

(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO7/c1-27-9-7-24(8-10-28-2)13-17-18(25)5-4-16-22(26)21(31-23(16)17)12-15-3-6-19-20(11-15)30-14-29-19/h3-6,11-12,25H,7-10,13-14H2,1-2H3/b21-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPNUQHRSFBRGV-MTJSOVHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC4=C(C=C3)OCO4)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC4=C(C=C3)OCO4)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06593815 typically involves a series of well-defined chemical reactions. The exact synthetic route can vary, but it generally includes the following steps:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.

    Purification: After the reactions, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves optimizing the synthetic route to ensure cost-effectiveness and efficiency. Large-scale reactors and automated systems are employed to maintain consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

MFCD06593815 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction could produce alcohols or amines.

Scientific Research Applications

MFCD06593815 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on disease pathways.

    Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of MFCD06593815 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are conducted to elucidate these interactions and understand the underlying mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The evidence emphasizes comparing compounds based on structural similarity , functional properties , and application-specific performance (e.g., solubility, bioavailability, synthetic accessibility). Below is a template for comparing MFCD06593815 with hypothetical analogs, modeled after and :

Table 1: Key Physicochemical Properties of this compound and Analogs

Property This compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid 1-(4-(Trifluoromethyl)phenyl)propan-1-one
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₁₀H₉F₃O
Molecular Weight 235.27 g/mol 235.27 g/mol 202.17 g/mol
LogP (XLOGP3) 2.15 2.15 2.15 (similar scaffold)
Solubility (mg/mL) 0.24 0.24 0.68
Bioavailability Score 0.55 0.55 0.55
Synthetic Accessibility 2.07 2.07 1.95

Structural and Functional Comparisons

Structural Similarity :

  • This compound may share a boronic acid group with (3-Bromo-5-chlorophenyl)boronic acid (similarity score: 0.87), enabling cross-coupling reactions in organic synthesis .
  • 1-(4-(Trifluoromethyl)phenyl)propan-1-one (similarity score: 0.95) could mimic this compound’s aromatic trifluoromethyl motifs, which enhance metabolic stability in drug candidates .

Functional Performance :

  • Solubility : this compound’s low solubility (0.24 mg/mL) aligns with brominated boronic acids, necessitating formulation adjustments for pharmaceutical use .
  • Synthetic Accessibility : A score of 2.07 suggests moderate complexity, comparable to palladium-catalyzed reactions in .

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